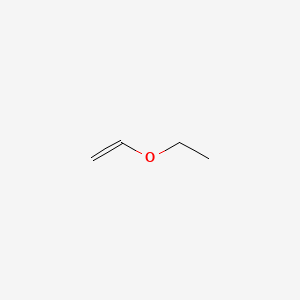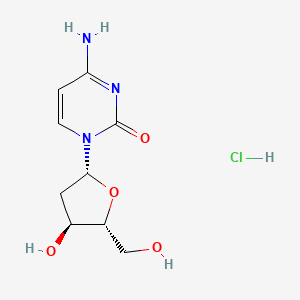
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of pyrrolidinylidene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the use of azomethine ylides and nitrostyrenes. One common method is the 1,3-dipolar cycloaddition of hydrogen-bond-assisted azomethine ylides to β-bromo-β-nitrostyrenes . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine (Et3N) in 1-propanol .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and renewable materials, can be applied to develop sustainable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-2-ylidene derivatives.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Bases: Such as triethylamine (Et3N) and sodium hydroxide (NaOH).
Major Products Formed
The major products formed from the reactions of this compound include highly substituted pyrrolidin-2-ylidene derivatives and pyrrol-2-ylidene derivatives .
Applications De Recherche Scientifique
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes and nanoparticles.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of polymer nanocomposites and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate include:
- (Z)-2-(1-methyl-pyrrolidin-2-ylidene)thiourea
- (Z)-2-(1,3-benzothiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
- (Z)-2-(1,3-benzoxazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
25219-53-8 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
ethyl 2-pyrrolidin-2-ylideneacetate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3 |
Clé InChI |
LHJWLENSDKDMPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1CCCN1 |
SMILES isomérique |
CCOC(=O)/C=C\1/CCCN1 |
SMILES canonique |
CCOC(=O)C=C1CCCN1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3422310.png)










